molecular formula C15H14N6O3S2 B2783193 5-methyl-N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide CAS No. 1396877-85-2

5-methyl-N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide

Cat. No.: B2783193
CAS No.: 1396877-85-2
M. Wt: 390.44
InChI Key: OVPIBCRFDLLACH-UHFFFAOYSA-N
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Description

The compound “5-methyl-N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups and heterocyclic moieties, including thiadiazole and isoxazole . The thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Scientific Research Applications

Synthetic Pathways and Biological Activities

The compound 5-methyl-N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide is structurally related to several significant classes of heterocyclic compounds, which are extensively studied for their diverse biological activities and synthetic methodologies. The following paragraphs provide insights into the synthetic pathways and potential applications of related compounds, emphasizing the compound's relevance within scientific research.

Chemical Synthesis and Heterocyclic Compounds

Research on heterocyclic compounds, such as isothiazolopyridines, pyridothiazines, and pyridothiazepines, has highlighted their valuable biological activities. These compounds have been synthesized using both conventional and microwave-assisted methods, demonstrating efficient pathways to obtain these biologically active molecules. Specifically, derivatives prepared from 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide exhibit promising synthetic and potential therapeutic applications (Youssef, Azab, & Youssef, 2012).

Biological Activities and Antimicrobial Assessment

Compounds structurally related to the target chemical have been synthesized and tested for their antimicrobial properties. For instance, a series of heterocyclic compounds incorporating a thiadiazole moiety demonstrated insecticidal activity against the cotton leafworm, Spodoptera littoralis, indicating their potential as bioactive agents in agricultural applications (Fadda et al., 2017). Additionally, compounds with substituted isosteres of pyridine- and pyrazinecarboxylic acids were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, showcasing their relevance in medicinal chemistry and drug discovery efforts (Gezginci, Martin, & Franzblau, 1998).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests that it may interact with a variety of biological targets due to the presence of multiple functional groups .

Mode of Action

Based on its structural similarity to other bioactive compounds, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential to interact with multiple targets. Without specific information on its targets, it is difficult to predict the exact pathways it may affect .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Its bioavailability, which is influenced by these properties, is also unknown .

Result of Action

Based on its structural similarity to other bioactive compounds, it may have a range of potential effects, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information on its targets and mode of action, it is difficult to predict how these factors might affect it .

Properties

IUPAC Name

5-methyl-N-[5-(4-methylthiadiazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S2/c1-7-5-10(19-24-7)13(22)17-15-16-9-3-4-21(6-11(9)25-15)14(23)12-8(2)18-20-26-12/h5H,3-4,6H2,1-2H3,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPIBCRFDLLACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=C(N=NS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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